4-bromo-N-cyclohexyl-3-ethoxy-N-ethylbenzene-1-sulfonamide
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Overview
Description
4-bromo-N-cyclohexyl-3-ethoxy-N-ethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclohexyl-3-ethoxy-N-ethylbenzene-1-sulfonamide typically involves multiple steps:
Sulfonation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with chlorosulfonic acid (ClSO3H) followed by treatment with an amine, such as cyclohexylamine.
Ethoxylation: The ethoxy group can be introduced through a nucleophilic substitution reaction using an ethoxide ion (EtO-) as the nucleophile.
N-alkylation: The final step involves the alkylation of the sulfonamide nitrogen with an ethyl halide (e.g., ethyl bromide) under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and ethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: The bromine atom on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium amide (NaNH2) or thiourea can be employed under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonamides.
Medicine: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclohexyl-3-ethoxy-N-ethylbenzene-1-sulfonamide is likely related to its ability to inhibit enzymes that utilize sulfonamide substrates. The compound may bind to the active site of these enzymes, blocking their activity and leading to the disruption of essential biological processes. The molecular targets could include bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, making it a potential antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-cyclohexyl-3-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-bromo-N-cyclohexyl-3-methylbenzamide: Similar structure but with a methyl group instead of an ethoxy group.
Uniqueness
4-bromo-N-cyclohexyl-3-ethoxy-N-ethylbenzene-1-sulfonamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. The presence of the ethoxy group, in particular, may influence its solubility and reactivity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
4-bromo-N-cyclohexyl-3-ethoxy-N-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO3S/c1-3-18(13-8-6-5-7-9-13)22(19,20)14-10-11-15(17)16(12-14)21-4-2/h10-13H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLFHTSJZKXFDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)Br)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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